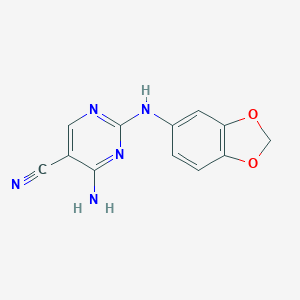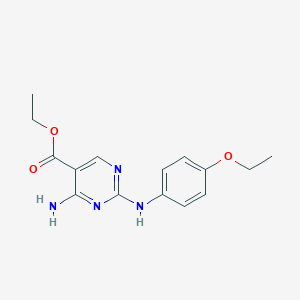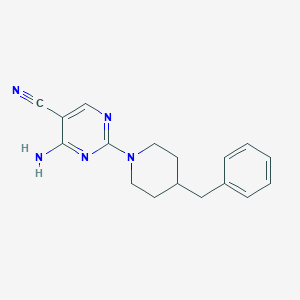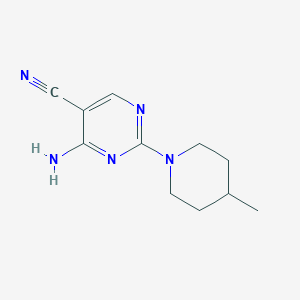![molecular formula C12H14N4O2S B276445 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B276445.png)
2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as HET0016, is a potent and selective inhibitor of the 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. This compound has been widely studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke.
Mecanismo De Acción
2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide inhibits the production of 20-HETE by selectively targeting the 20-HETE synthase enzyme. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases, including hypertension, cancer, and ischemic stroke. By inhibiting the production of 20-HETE, 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its therapeutic effects in these diseases.
Biochemical and physiological effects:
2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to have several biochemical and physiological effects. In hypertension, 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide reduces blood pressure by dilating blood vessels and improving blood flow. In cancer, 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide inhibits tumor growth and angiogenesis by disrupting the formation of new blood vessels. In ischemic stroke, 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide reduces brain damage and improves neurological function by reducing inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its high potency and selectivity for the 20-HETE synthase enzyme. This allows for precise targeting of the 20-HETE pathway and reduces the risk of off-target effects. However, one limitation of using 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations.
Direcciones Futuras
There are several potential future directions for the research on 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One area of interest is the development of novel formulations that improve the pharmacokinetic properties of 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, such as sustained-release formulations or prodrugs. Another area of interest is the investigation of the therapeutic potential of 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in other diseases, such as diabetes, renal disease, and pulmonary hypertension. Additionally, further research is needed to elucidate the precise mechanisms of action of 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and its potential interactions with other signaling pathways.
Métodos De Síntesis
The synthesis of 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetic acid in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide as a white solid.
Aplicaciones Científicas De Investigación
2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases. In hypertension, 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to reduce blood pressure by inhibiting the production of 20-HETE, a potent vasoconstrictor. In cancer, 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been found to inhibit tumor growth and angiogenesis by targeting the 20-HETE pathway. In ischemic stroke, 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to reduce brain damage and improve neurological function by inhibiting the production of 20-HETE.
Propiedades
Fórmula molecular |
C12H14N4O2S |
|---|---|
Peso molecular |
278.33 g/mol |
Nombre IUPAC |
2-[[4-(2-hydroxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C12H14N4O2S/c13-10(18)8-19-12-15-14-11(16(12)6-7-17)9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H2,13,18) |
Clave InChI |
XXHTZPBUPCHCAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(N2CCO)SCC(=O)N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(N2CCO)SCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B276362.png)

![4-Amino-2-[(2-oxopropyl)sulfanyl]-5-pyrimidinecarbonitrile](/img/structure/B276366.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B276368.png)




![(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile](/img/structure/B276378.png)
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B276379.png)
![N-phenyl-N'-[(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]urea](/img/structure/B276380.png)
![ethyl 4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276381.png)
![Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B276383.png)
![Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate](/img/structure/B276384.png)